2-[(4-Methylphenyl)methyl]morpholine
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Overview
Description
2-[(4-Methylphenyl)methyl]morpholine is an organic compound with the molecular formula C12H17NO. It is a derivative of morpholine, where the morpholine ring is substituted with a 4-methylphenylmethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)methyl]morpholine typically involves the reaction of morpholine with 4-methylbenzyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the morpholine attacks the carbon atom of the benzyl chloride, displacing the chloride ion. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, sulfuric acid
Major Products Formed
Oxidation: N-oxides
Reduction: Amines
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
2-[(4-Methylphenyl)methyl]morpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)methyl]morpholine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(4-methylphenyl)morpholine
- 4-Methylmorpholine
- Morpholine
Uniqueness
2-[(4-Methylphenyl)methyl]morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C12H17NO |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methyl]morpholine |
InChI |
InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)8-12-9-13-6-7-14-12/h2-5,12-13H,6-9H2,1H3 |
InChI Key |
VDUODZXRVRJODT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CNCCO2 |
Origin of Product |
United States |
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